Hydantoin, 3-(m-chlorophenyl)-5,5-dimethyl-
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Overview
Description
Hydantoin, 3-(m-chlorophenyl)-5,5-dimethyl- is a chemical compound belonging to the hydantoin family Hydantoins are heterocyclic organic compounds that contain a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom The specific compound has a chlorophenyl group attached to the third position and two methyl groups attached to the fifth position of the hydantoin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-(m-chlorophenyl)-5,5-dimethyl- typically involves the reaction of m-chlorophenyl isocyanate with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the hydantoin ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 3-(m-chlorophenyl)-5,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydantoin derivatives.
Substitution: Formation of substituted hydantoins with various functional groups.
Scientific Research Applications
Hydantoin, 3-(m-chlorophenyl)-5,5-dimethyl- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of polymers and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Hydantoin, 3-(m-chlorophenyl)-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit oxidative phosphorylation by disrupting the proton gradient in mitochondria, thereby affecting ATP synthesis. This mechanism is similar to that of other hydantoin derivatives, which are known to exert their effects through enzyme inhibition and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Hydantoin, 3-(m-chlorophenyl)-5-(m-methylbenzylidene)
- Carbonyl cyanide m-chlorophenyl hydrazone
Comparison
Hydantoin, 3-(m-chlorophenyl)-5,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For instance, the presence of the dimethyl groups at the fifth position can influence its stability and solubility, making it more suitable for certain industrial and pharmaceutical applications.
Properties
CAS No. |
92668-51-4 |
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Molecular Formula |
C11H11ClN2O2 |
Molecular Weight |
238.67 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H11ClN2O2/c1-11(2)9(15)14(10(16)13-11)8-5-3-4-7(12)6-8/h3-6H,1-2H3,(H,13,16) |
InChI Key |
SQLDHVZAZPDMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
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